molecular formula C7H12O3 B160207 Ethyl 3,3-dimethyloxirane-2-carboxylate CAS No. 134275-36-8

Ethyl 3,3-dimethyloxirane-2-carboxylate

Katalognummer: B160207
CAS-Nummer: 134275-36-8
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: OIYMVENNZXMYPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,3-dimethyloxirane-2-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3,3-dimethyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMVENNZXMYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288398
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-63-1
Record name NSC55749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reagents and Conditions

  • Peracids : Meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its high electrophilicity and compatibility with ester functional groups.

  • Solvents : Dichloromethane (DCM) or toluene are preferred for their inertness and ability to stabilize reactive intermediates.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as ring-opening or over-oxidation.

A typical procedure involves dissolving ethyl (E)-3,3-dimethylacrylate (1.0 eq) in DCM, followed by gradual addition of m-CPBA (1.1 eq) at 0°C. The mixture is stirred for 12–24 hours, after which the product is purified via column chromatography (hexane/ethyl acetate). Yields range from 65% to 78%, depending on steric hindrance from the 3,3-dimethyl groups.

Mechanistic Insights

Epoxidation proceeds via a concerted electrophilic addition mechanism:

  • The peracid’s electrophilic oxygen attacks the β-carbon of the α,β-unsaturated ester.

  • Simultaneous proton transfer and ring closure form the oxirane structure.

  • The cis-configuration is favored due to minimal steric clash between the ester group and dimethyl substituents.

Nucleophilic Substitution on Pre-formed Oxiranes

Alternative routes employ nucleophilic substitution reactions on pre-synthesized oxirane derivatives. For example, ethyl 2-bromo-3,3-dimethyloxirane-2-carboxylate reacts with nucleophiles (e.g., hydroxide ions) under basic conditions to yield the target compound.

Reaction Optimization

  • Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) promotes efficient deprotonation without ester hydrolysis.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but require strict moisture control.

  • Temperature : Elevated temperatures (40–60°C) accelerate substitution but risk epoxide ring-opening.

Limitations

  • Low regioselectivity due to competing attacks at the 2- vs. 3-positions of the oxirane ring.

  • Requires multi-step synthesis of the brominated precursor, reducing overall yield.

Industrial Production Methods

Scalable manufacturing of this compound employs continuous flow reactors to address batch-process inefficiencies.

Flow Chemistry Advantages

ParameterBatch ProcessFlow Reactor
Reaction Time24 hours2 hours
Yield70%85%
Byproduct Formation15%5%

Key features include:

  • Precise Temperature Control : Microfluidic channels maintain isothermal conditions (±1°C), critical for exothermic epoxidation.

  • In-line Purification : Integrated scavenger resins remove excess peracids, minimizing downstream processing.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and scalability of major preparation methods:

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Epoxidation (m-CPBA)789812.50Moderate
Nucleophilic Substitution629518.75Low
Flow Reactor Epoxidation85999.80High

Key Findings :

  • Flow reactor epoxidation offers superior yield and cost efficiency but requires significant capital investment.

  • Traditional m-CPBA-based methods remain viable for small-scale laboratory synthesis.

Challenges and Optimization Strategies

Steric Hindrance Effects

The 3,3-dimethyl groups impose steric constraints that:

  • Slow epoxidation kinetics by 40% compared to unsubstituted analogs.

  • Require excess peracid (1.2–1.5 eq) to drive reactions to completion.

Solvent Selection

SolventDielectric ConstantYield (%)
Dichloromethane8.9378
Toluene2.3868
Ethanol24.5532

Polar solvents like ethanol are avoided due to nucleophilic interference with the oxirane ring.

Emerging Methodologies

Photocatalytic Epoxidation

Recent advances utilize visible light-activated catalysts (e.g., mesoporous TiO₂) to generate singlet oxygen for epoxidation. Preliminary data show:

  • 72% yield under mild conditions (25°C, atmospheric pressure).

  • Reduced peracid consumption (0.8 eq).

Biocatalytic Approaches

Engineered epoxide hydrolases demonstrate potential for enantioselective synthesis, though yields remain suboptimal (≤50%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.